molecular formula C6H9NO2S B2899795 N-(prop-2-yn-1-yl)cyclopropanesulfonamide CAS No. 945980-57-4

N-(prop-2-yn-1-yl)cyclopropanesulfonamide

Cat. No.: B2899795
CAS No.: 945980-57-4
M. Wt: 159.2
InChI Key: OZPGPFBXJACUTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(prop-2-yn-1-yl)cyclopropanesulfonamide is a sulfonamide derivative featuring a cyclopropane ring fused to a sulfonamide group, with a propargyl (prop-2-yn-1-yl) substituent on the nitrogen atom. This compound combines the unique strain and reactivity of the cyclopropane moiety with the alkyne functionality of the propargyl group, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-prop-2-ynylcyclopropanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-2-5-7-10(8,9)6-3-4-6/h1,6-7H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPGPFBXJACUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNS(=O)(=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(prop-2-yn-1-yl)cyclopropanesulfonamide typically involves the reaction of cyclopropanesulfonyl chloride with propargylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(prop-2-yn-1-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(prop-2-yn-1-yl)cyclopropanesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The propynyl group may also participate in covalent bonding with nucleophilic residues in proteins, further influencing biological activity .

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Derivatives

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between N-(prop-2-yn-1-yl)cyclopropanesulfonamide and related compounds:

Compound Name Substituent on Nitrogen Core Structure Key Functional Groups Molecular Formula (Estimated) Molecular Weight (g/mol)
This compound Propargyl (prop-2-yn-1-yl) Cyclopropane-sulfonamide Alkyne, sulfonamide C₆H₈N₂O₂S 172.2
N-(3-amino-4-methylcyclopentyl)cyclopropanesulfonamide Cyclopentyl with amino/methyl Cyclopropane-sulfonamide Amine, cyclopentane C₁₀H₁₉N₃O₂S 253.3
N-((1S,3R,4S)-3-ethyl-4-isocyanato-cyclopentyl)cyclopropanesulfonamide Ethyl, isocyanato-cyclopentyl Cyclopropane-sulfonamide Isocyanate, cyclopentane C₁₁H₁₇N₃O₃S 283.3
2-Iodo-N-(prop-2-yn-1-yl)acetamide Propargyl Acetamide Alkyne, iodoacetamide C₅H₇IN₂O 254.0

Key Observations :

This compound (Hypothetical Route):

Reaction : Cyclopropanesulfonyl chloride + propargylamine → product.

Conditions : Likely performed in dichloromethane or THF with a base (e.g., triethylamine) at 0–25°C, analogous to methods in and .

Purification : Silica gel chromatography (e.g., ethyl acetate/heptane gradients) .

Comparison with Other Sulfonamides :

  • Cyclopentyl Derivatives: Synthesis involves multi-step sequences, including cyclization (e.g., DPPA-mediated isocyanato formation) and LiOH-mediated hydrolysis, yielding amino-substituted analogs .
  • Propargyl Acetamide () : Synthesized via EDCI/DMAP coupling, yielding lower yields (5%) compared to sulfonamide reactions (30–98% in ) .

Physicochemical Properties

Property This compound N-(3-amino-4-methylcyclopentyl)cyclopropanesulfonamide N-((1S,3R,4S)-3-ethyl-4-isocyanato-cyclopentyl)cyclopropanesulfonamide
Physical State Likely oil or low-melting solid Solid (purified via chromatography) Colorless oil
Solubility Moderate in polar aprotic solvents (e.g., THF) High in aqueous-organic mixtures (due to amino group) Low (hydrophobic cyclopentyl/isocyanato groups)
Stability Alkyne may oxidize under harsh conditions Stable (amino group enhances crystallinity) Sensitive to moisture (isocyanato reactivity)

Biological Activity

N-(prop-2-yn-1-yl)cyclopropanesulfonamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring bonded to a sulfonamide group and a propynyl chain. This configuration contributes to its reactivity and interaction with various biological targets. The sulfonamide moiety is particularly notable for its ability to form hydrogen bonds, which is critical for enzyme inhibition and modulation of protein interactions.

The biological activity of this compound primarily involves its interaction with enzymes and proteins:

  • Enzyme Inhibition : The sulfonamide group can interact with the active sites of enzymes, leading to inhibition. This mechanism is common among sulfonamide derivatives, which are known for their antibacterial properties.
  • Protein Interaction : The propynyl group may engage in covalent bonding with nucleophilic residues in proteins, influencing their activity and stability.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. They disrupt bacterial cell membrane integrity and inhibit protein synthesis, which can be effective against antibiotic-resistant strains.

Anticancer Activity

Preclinical studies have shown that derivatives of cyclopropanesulfonamides can disrupt cancer cell proliferation and migration. These compounds may induce apoptosis in cancer cells through various mechanisms, making them candidates for further development in cancer therapy.

Structure-Activity Relationship (SAR)

A systematic investigation into the SAR of cyclopropanesulfonamides revealed that modifications to the cyclopropane structure can enhance biological activity. For instance, altering substituents on the cyclopropane ring or the propynyl chain has been shown to improve potency against specific targets such as neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases like Alzheimer's .

CompoundTargetActivityReference
This compoundnSMase2Inhibitor
JC-120 (related compound)Cancer cellsAntitumor
N-(4-morpholinobut-2-yn-1-yl)cyclopropanesulfonamideVarious enzymesEnzyme modulator

Pharmacokinetics and Bioavailability

Studies have highlighted the pharmacokinetic properties of this compound, suggesting favorable oral bioavailability and brain penetration capabilities. This makes it a potential candidate for treating central nervous system disorders by targeting nSMase2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.